(2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazolo[3,2-b][1,2,4]triazine core, which is fused with various functional groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with a thiazolo[3,2-b][1,2,4]triazine precursor under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
Mechanism of Action
The mechanism of action of (2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-6-(3,4-dimethoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
Uniqueness
The uniqueness of (2Z)-6-(3,4-dimethoxybenzyl)-2-[4-(dimethylamino)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C23H22N4O4S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[[4-(dimethylamino)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C23H22N4O4S/c1-26(2)16-8-5-14(6-9-16)13-20-22(29)27-23(32-20)24-21(28)17(25-27)11-15-7-10-18(30-3)19(12-15)31-4/h5-10,12-13H,11H2,1-4H3/b20-13- |
InChI Key |
VMYQEHQKHWGQHC-MOSHPQCFSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC(=C(C=C4)OC)OC)S2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC(=C(C=C4)OC)OC)S2 |
Origin of Product |
United States |
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